molecular formula C14H13ClN2O3S B5780969 N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5780969
M. Wt: 324.8 g/mol
InChI Key: HAUAVFNBHJDDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48506, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine receptor antagonists and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

CGP 48506 acts as a competitive antagonist of the glycine receptor. The glycine receptor is a ligand-gated ion channel that is important for inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, CGP 48506 reduces the inhibitory tone in the brain, leading to its various physiological effects.
Biochemical and Physiological Effects:
CGP 48506 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, it has been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

CGP 48506 has several advantages as a research tool. It has a high affinity for the glycine receptor, making it a potent antagonist. It is also relatively selective for the glycine receptor, meaning that it has minimal effects on other neurotransmitter systems. However, CGP 48506 also has limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on CGP 48506. One area of interest is its potential use in the treatment of schizophrenia. CGP 48506 has been shown to reduce the positive symptoms of schizophrenia in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of neuropathic pain. CGP 48506 has been shown to have analgesic effects in animal models, and further research is needed to determine its potential as a pain medication. Additionally, further research is needed to optimize the synthesis and formulation of CGP 48506 for use in vivo.

Synthesis Methods

The synthesis of CGP 48506 involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with phenylsulfonamide to form N-(2-chlorophenyl)-N-(phenylsulfonyl)acetamide. The final step involves the reaction of N-(2-chlorophenyl)-N-(phenylsulfonyl)acetamide with glycine to form CGP 48506.

Scientific Research Applications

CGP 48506 has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in the treatment of schizophrenia, Alzheimer's disease, and neuropathic pain.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c15-12-8-4-5-9-13(12)17(10-14(16)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUAVFNBHJDDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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